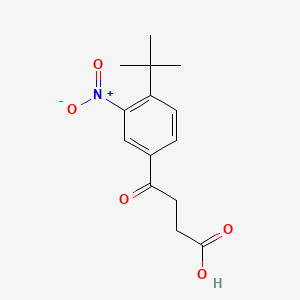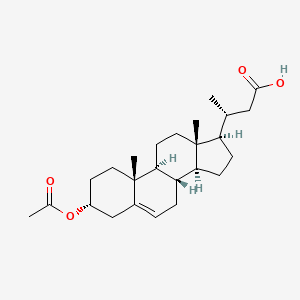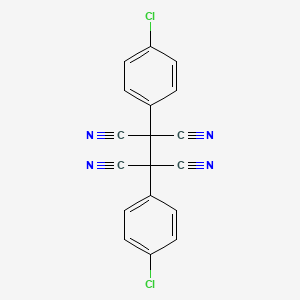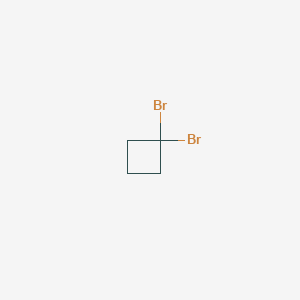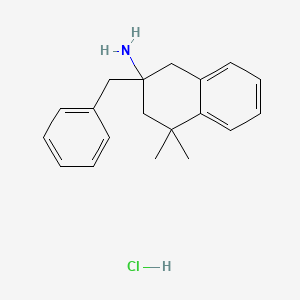![molecular formula C13H21ClN2O B14685865 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea CAS No. 33082-90-5](/img/structure/B14685865.png)
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tricyclic decane ring system attached to a urea moiety, which includes a 2-chloroethyl group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea typically involves the reaction of tricyclo[3.3.1.13,7]decane-2-amine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.
Major Products Formed
Substitution: Corresponding substituted ureas.
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines and other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The tricyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexylurea
- 1-(2-Chloroethyl)-3-phenylurea
- 1-(2-Chloroethyl)-3-adamantylurea
Uniqueness
1-(2-Chloroethyl)-3-tricyclo[33113,7]dec-2-ylurea is unique due to its tricyclic decane ring system, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
33082-90-5 |
|---|---|
Molekularformel |
C13H21ClN2O |
Molekulargewicht |
256.77 g/mol |
IUPAC-Name |
1-(2-adamantyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H21ClN2O/c14-1-2-15-13(17)16-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2,(H2,15,16,17) |
InChI-Schlüssel |
DVTGTPJRYOAKQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


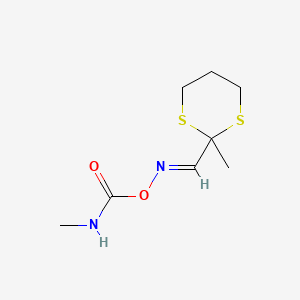

![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

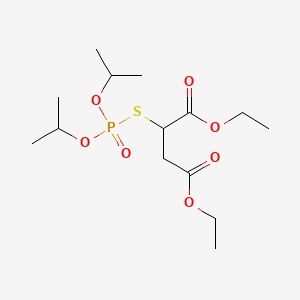
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
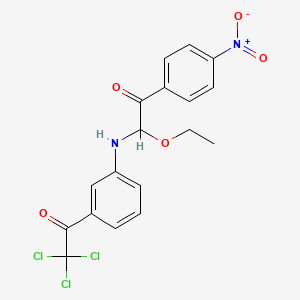
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
